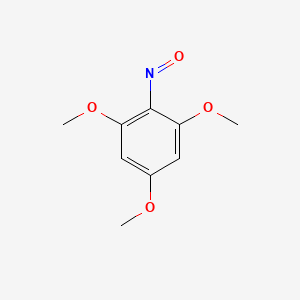

1,3,5-Trimethoxy-2-nitrosobenzene

Descripción

BenchChem offers high-quality 1,3,5-Trimethoxy-2-nitrosobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Trimethoxy-2-nitrosobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H11NO4 |

|---|---|

Peso molecular |

197.19 g/mol |

Nombre IUPAC |

1,3,5-trimethoxy-2-nitrosobenzene |

InChI |

InChI=1S/C9H11NO4/c1-12-6-4-7(13-2)9(10-11)8(5-6)14-3/h4-5H,1-3H3 |

Clave InChI |

OWRLOHMJNPKODX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C(=C1)OC)N=O)OC |

Origen del producto |

United States |

Foundational & Exploratory

1,3,5-Trimethoxy-2-nitrosobenzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,3,5-Trimethoxy-2-nitrosobenzene

Introduction: A Molecule of Untapped Potential

In the landscape of organic synthesis and drug discovery, aromatic nitroso compounds represent a class of molecules with unique reactivity and significant biological potential. The nitroso group (–N=O), with its distinctive electronic character, serves as a versatile functional handle for a variety of chemical transformations. This guide focuses on a specific, electron-rich derivative: 1,3,5-Trimethoxy-2-nitrosobenzene . This molecule combines the potent reactivity of the nitroso moiety with the 1,3,5-trimethoxybenzene scaffold, a key pharmacophore found in numerous biologically active compounds, including the potent anticancer combretastatin family of molecules.

While direct literature on 1,3,5-Trimethoxy-2-nitrosobenzene is sparse, its chemical behavior can be expertly extrapolated from the well-documented chemistry of its parent structures: 1,3,5-trimethoxybenzene and the broader class of nitrosoarenes. This guide provides a comprehensive overview of its predicted properties, robust synthetic pathways, expected reactivity, and potential applications for researchers and professionals in drug development.

Section 1: Core Chemical and Physical Properties

The properties of 1,3,5-Trimethoxy-2-nitrosobenzene are predicted based on established data for related aromatic nitroso compounds and trimethoxylated benzene derivatives. Nitrosoarenes are known for their characteristic deep green or blue color in their monomeric form and their existence in a monomer-dimer equilibrium. The dimeric form, an azobenzenedioxide, is typically a pale yellow or colorless solid, favored in the solid state, while the monomer is favored in dilute solutions or at elevated temperatures.

| Property | Predicted Value / Description | Citation |

| Molecular Formula | C₉H₁₁NO₄ | |

| Molecular Weight | 197.19 g/mol | |

| Appearance | Green or blue solid (monomer); Pale yellow solid (dimer) | |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) | |

| Thermal Stability | Expected to be sensitive to heat and light, which can promote decomposition or shifts in the monomer-dimer equilibrium. |

Section 2: Synthesis and Manufacturing Protocols

The synthesis of 1,3,5-Trimethoxy-2-nitrosobenzene is not explicitly detailed in the current literature. However, a highly plausible and efficient synthetic route can be designed based on standard methodologies for the preparation of nitrosoarenes. The most logical pathway involves the nitration of the readily available 1,3,5-trimethoxybenzene, followed by a controlled partial reduction of the resulting nitro compound.

Proposed Synthetic Pathway

The following diagram outlines the two-step synthesis from 1,3,5-trimethoxybenzene.

Caption: Proposed two-step synthesis of 1,3,5-Trimethoxy-2-nitrosobenzene.

Experimental Protocol: Step 1 - Nitration of 1,3,5-Trimethoxybenzene

The electron-rich nature of the 1,3,5-trimethoxybenzene ring makes it highly susceptible to electrophilic aromatic substitution. However, this high reactivity can also lead to side reactions like oxidation and the formation of by-products if conditions are not carefully controlled. A mild and effective method utilizes an inorganic nitrate salt in sulfuric acid.

Materials:

-

1,3,5-Trimethoxybenzene (1.0 eq)

-

Sodium Nitrate (NaNO₃) (1.1 eq)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Ice bath

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly dissolve 1,3,5-trimethoxybenzene in concentrated sulfuric acid.

-

Once dissolved and cooled, add sodium nitrate portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The addition of the nitrating agent to the highly activated ring is exothermic and requires careful temperature management to prevent over-nitration or degradation.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

The crude product, 1,3,5-trimethoxy-2-nitrobenzene, can be purified by recrystallization from ethanol to yield a yellow crystalline solid.

Experimental Protocol: Step 2 - Partial Reduction to 1,3,5-Trimethoxy-2-nitrosobenzene

The reduction of an aromatic nitro group to a nitroso group requires milder conditions than reduction to the corresponding aniline. Several reagents can accomplish this transformation.

Materials:

-

1,3,5-Trimethoxy-2-nitrobenzene (1.0 eq)

-

A suitable reducing agent (e.g., SnCl₂/HCl under controlled stoichiometry, or a milder reductant)

-

Ethanol or other suitable solvent

-

Sodium bicarbonate solution (saturated)

Procedure:

-

Dissolve the 1,3,5-trimethoxy-2-nitrobenzene in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl) and add it dropwise to the nitro compound solution. The stoichiometry is critical; an excess of reducing agent will lead to the formation of the aniline.

-

Stir the reaction at low temperature for 1-3 hours, monitoring by TLC. The appearance of a characteristic green or blue color may indicate the formation of the nitroso monomer.

-

Once the starting material is consumed, quench the reaction by adding it to a cold, saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the product into an organic solvent like dichloromethane or ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to avoid decomposition.

-

The product should be purified quickly, for example by flash chromatography, keeping it cold and protected from light.

Section 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of 1,3,5-Trimethoxy-2-nitrosobenzene is governed by the electrophilic nitrogen atom of the nitroso group and the electron-rich aromatic ring. The three methoxy groups act as strong electron-donating groups, which can influence the reactivity of the nitroso function.

Monomer-Dimer Equilibrium

A hallmark of nitrosoarene chemistry is the equilibrium between the colored monomer and the colorless dimer. This equilibrium is influenced by temperature, concentration, and the solvent.

Caption: Monomer-dimer equilibrium of nitrosoarenes.

Cycloaddition Reactions

Nitroso compounds are excellent dienophiles in hetero-Diels-Alder reactions ([4+2] cycloadditions) due to the N=O double bond. 1,3,5-Trimethoxy-2-nitrosobenzene is expected to react readily with 1,3-dienes to form 1,2-oxazine derivatives, which are valuable heterocyclic scaffolds in medicinal chemistry.

Caption: Expected [4+2] cycloaddition reactivity.

Condensation with Active Methylene Compounds

In the Ehrlich-Sachs reaction, nitrosoarenes condense with compounds containing active methylene groups (e.g., phenylacetonitrile) to form imines. This reaction provides a route to C-N bond formation and further functionalization.

Reactions as an Electrophile and Nucleophile

The nitroso group is ambivalent; the nitrogen atom is electrophilic and susceptible to attack by nucleophiles, while the oxygen atom can act as a nucleophilic center. This dual reactivity makes nitrosoarenes versatile building blocks in the synthesis of heterocyclic compounds.

Section 4: Applications in Research and Drug Development

While this specific molecule is not yet established in commercial applications, its structure suggests significant potential in several areas of research and development.

-

Synthetic Intermediate: As demonstrated, the nitroso group is a gateway to other functionalities. It can be reduced to an amine or oxidized to a nitro group, making it a strategic intermediate in multi-step syntheses. Its ability to participate in cycloaddition and condensation reactions further expands its utility.

-

Bioactive Molecule Scaffolding: The 1,3,5-trimethoxyphenyl moiety is a critical pharmacophore in many natural and synthetic compounds with anticancer properties, such as combretastatin. These compounds often function by inhibiting tubulin polymerization. Introducing a reactive nitroso handle onto this scaffold could enable the synthesis of novel combretastatin analogs or allow for covalent modification of biological targets.

-

Pro-drug and NO-Donors: Aromatic nitroso compounds have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Some C-nitroso pyrazoles have shown excellent nitric oxide (NO) donor activity, which is relevant for anti-inflammatory applications. The potential for 1,3,5-Trimethoxy-2-nitrosobenzene to act as a targeted NO-releasing agent warrants investigation.

Section 5: Safety and Handling

Aromatic nitroso compounds should be handled with care, as many are toxic and potential carcinogens. The precursor, 1,3,5-trimethoxybenzene, is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent skin and eye contact.

-

Storage: Store in a cool, dark, and dry place, tightly sealed to protect from light and moisture. The monomer-dimer equilibrium can be sensitive to environmental conditions.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

References

-

Research Progress in the Cycloaddition Reactions of Nitroso Compounds. ResearchGate. Available at: [Link]

-

Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Intramolecular ene reactions of functionalised nitroso compounds. UCL Discovery. Available at: [Link]

- Aromatic C-nitroso Compounds. Google Books.

Technical Guide: C-Nitroso Spin Traps for Free Radical Detection

Executive Summary

In the field of electron paramagnetic resonance (EPR) spectroscopy, identifying specific short-lived free radicals is a challenge that generic nitrone spin traps (like DMPO or PBN) often fail to resolve definitively. While nitrones are robust, they trap radicals at the

C-nitroso spin traps (e.g., MNP, DBNBS) offer a superior alternative for structural identification.[1] By adding the radical directly to the nitrogen atom, they create a nitroxide adduct where the trapped radical is in the

This guide details the operational protocols for using C-nitroso compounds, specifically addressing the critical monomer-dimer equilibrium and the management of non-radical artifacts.

Mechanism and Selection Logic

The "Direct Addition" Advantage

The fundamental value of C-nitroso traps lies in their reaction kinetics. Unlike nitrones, which form an adduct via a double bond on a carbon atom, C-nitroso compounds react via the nitrogen of the nitroso group.

The Reaction:

- : The transient free radical (Analyte).

- : The C-nitroso spin trap (Monomer).

- : The stable nitroxide adduct (EPR active).

Because the trapped group (

Visualizing the Pathway

The following diagram illustrates the critical difference between the inert dimer state and the active trapping mechanism.

Figure 1: The activation pathway of C-nitroso spin traps. Note that the dimer is EPR silent and chemically inert toward radicals; successful trapping requires shifting the equilibrium toward the monomer.

Reagent Selection Guide

Do not use C-nitroso traps for oxygen-centered radicals (superoxide/hydroxyl), as the adducts are generally unstable. They are the gold standard for carbon-centered radicals .

| Feature | MNP (2-methyl-2-nitrosopropane) | DBNBS (3,5-dibromo-4-nitrosobenzenesulfonate) |

| Solubility | Lipophilic (Organic solvents, lipids) | Hydrophilic (Aqueous buffers, plasma) |

| Primary Use | Lipid peroxidation, polymer degradation | Biological fluids, aqueous enzymatic systems |

| Stability | High volatility; adducts are stable | Non-volatile; adducts moderately stable |

| Artifacts | Photolysis generates | "Ene" reaction with tryptophan/tyrosine |

| Preparation | Must be monomerized before use | Ready in solution (monomer-dimer equilibrium) |

Experimental Protocol: The MNP Workflow

The most common failure mode with MNP is using the commercial dimer directly without dissociation. The following protocol ensures a high concentration of the active monomer.

Reagent Preparation (Monomerization)

Objective: Convert the stable dimer (white solid) into the active blue monomer.

-

Weighing: Weigh the MNP dimer in the dark (MNP is light sensitive).

-

Dissolution: Dissolve in the target solvent (e.g., benzene, chloroform, or acetonitrile).

-

Activation:

-

Method A (Thermal): Incubate the solution at 45°C for 20–30 minutes in the dark. The solution should turn a distinct pale blue.

-

Method B (Photolytic - Use with Caution ): Expose to visible light for 1-2 minutes. Warning: This generates t-butyl radicals which will appear as background signals in your EPR spectrum.

-

-

Storage: Use immediately. If stored, the monomer will slowly revert to the dimer (loss of color).

Trapping Reaction

-

System Buffering: If using DBNBS in aqueous solution, maintain pH 7.4. MNP requires organic solvents; if an aqueous phase is necessary, use a co-solvent system (e.g., acetonitrile/water), but ensure MNP remains soluble.

-

Deoxygenation: Flush the sample capillary with nitrogen or argon for 5 minutes. Oxygen broadens the EPR lines (Heisenberg exchange) and can oxidize the spin adducts.

-

Initiation: Add the radical-generating system (e.g., Fenton reagents, enzyme) last, directly inside the EPR cavity if possible, or transfer immediately.

Data Acquisition (EPR Settings)

-

Modulation Amplitude: 0.5 – 1.0 G (Avoid overmodulation which blurs hyperfine splitting).

-

Microwave Power: 10 – 20 mW (Check for saturation; C-nitroso adducts saturate easily).

-

Time Constant: 0.128 s.

Data Interpretation: Hyperfine Splitting

The power of C-nitroso traps is the "information content" of the spectrum. You are looking for the primary nitrogen triplet (

Characteristic Constants (Approximate)

| Trapped Radical ( | Spin Trap | Secondary Splitting ( | Interpretation | |

| Tert-butyl | MNP | 15.2 | - | Artifact: Self-trapping of MNP decomposition. |

| Methyl ( | MNP | 16.5 | 11.2 (3H) | Quartet of triplets. Unambiguous methyl ID. |

| Ethyl ( | MNP | 15.5 | 10.5 (2H) | Triplet of triplets. |

| Carbon-centered | DBNBS | ~13.5 | Varies | Broad lines often seen due to sulfonate group. |

Decision Logic for Spectral Analysis

Use this workflow to determine if your signal is a genuine radical adduct or an artifact.

Figure 2: Logical workflow for distinguishing genuine adducts from common C-nitroso artifacts.

Troubleshooting & Artifact Management

The "Ene" Reaction (The False Positive)

Nitroso compounds are electrophilic. They can react directly with double bonds (e.g., in unsaturated fatty acids or aromatic amino acids like Tryptophan) via a non-radical "Ene" reaction.

-

Mechanism:

Hydroxylamine -

Result: A strong EPR signal that looks like a radical adduct but is generated without a free radical intermediate.

-

Validation: Perform the reaction in the dark and without the radical initiator. If the signal persists, it is an Ene product.

Photochemical Instability

MNP is notorious for photolyzing to produce di-tert-butyl nitroxide.

-

Solution: All MNP prep must be done in amber glassware or under dim light.

-

Verification: Run a "trap-only" control exposed to the same ambient light as your experiment.

References

-

Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303.

-

Mason, R. P. (2016). Spin trapping of free radicals in biological systems.[3][4][5][6][7][8] Methods in Enzymology, 105, 127-162.

-

Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of the reaction of 3,5-dibromo-4-nitrosobenzenesulfonate (DBNBS) with tryptophan. Photochemistry and Photobiology, 38(3), 281-291.

-

Perkins, M. J. (1980). Spin Trapping. Advances in Physical Organic Chemistry, 17, 1-64.

Sources

- 1. Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dbcf.unisi.it [dbcf.unisi.it]

- 3. Evaluation of dibromonitrosobenzene sulfonate as a spin trap in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of spin-trapping artifacts formed by the Forrester-Hepburn mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spin trapping - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Solubility & Stability of 1,3,5-Trimethoxy-2-nitrosobenzene in Aqueous Systems

Executive Summary

1,3,5-Trimethoxy-2-nitrosobenzene (TMNB) represents a specialized class of aromatic C-nitroso compounds, primarily utilized as a spin trap for detecting transient radicals (e.g., carbon-centered radicals) in biological systems. While often categorized generically as "soluble in water" by bulk chemical suppliers, its behavior in aqueous buffers (pH 7.4) is governed by a complex, dynamic equilibrium between a colored monomer and a colorless dimer.[1]

This guide challenges the standard "shake-flask" solubility approach. Instead, it presents a kinetic solubility protocol that accounts for the monomer-dimer equilibrium, photolability, and hydrophobicity of the trimethoxy substituents. Failure to control these variables will result in erratic data, false negatives in spin trapping assays, and non-reproducible biological endpoints.

Part 1: Physicochemical Context & The "Phantom" Solubility

To work with TMNB, one must understand that the solid material in the bottle is likely different from the active species in solution.

The Monomer-Dimer Equilibrium

Aromatic nitroso compounds exist in a dynamic equilibrium.[1][2] In the solid state, TMNB exists predominantly as a dimer (azodioxy linkage, colorless or pale yellow).[3] In dilute solution or upon heating, it dissociates into the monomer (nitroso radical scavenger, typically green or blue).

-

The Trap: Standard solubility protocols measure the saturation of the solid (dimer). However, the biologically active species is the monomer.

-

The Consequence: If you prepare a saturated solution based on the dimer's solubility, the concentration of the active monomer may be significantly lower or higher depending on the equilibrium constant (

) in that specific buffer.

Structural Impact on Solubility

The 1,3,5-trimethoxy substitution pattern provides electron-donating effects that influence this equilibrium. Unlike unsubstituted nitrosobenzene, the methoxy groups increase the electron density of the ring, potentially stabilizing the monomeric form in solution, but also adding lipophilicity (LogP estimated ~1.7–2.0).

Visualization of the Equilibrium

The following diagram illustrates the pathway from solid storage to active solution, highlighting the critical points of failure (precipitation vs. dimerization).

Figure 1: The dynamic lifecycle of TMNB in aqueous solution. Note that efficacy depends on the Monomer concentration, not just total dissolved mass.

Part 2: Experimental Protocol (Kinetic Solubility)

Objective: Determine the maximum soluble concentration of active monomer in Phosphate Buffered Saline (PBS, pH 7.4) without precipitation.

Prerequisites:

-

Stock Solvent: DMSO (Dimethyl sulfoxide) - Essential for ensuring initial monomerization.

-

Buffer: PBS (10 mM phosphate, 137 mM NaCl, pH 7.4).

-

Detection: UV-Vis Spectrophotometer (Scanning 250–800 nm).

Preparation of Monomeric Stock

Do not attempt to dissolve the solid directly in water. The dissolution rate of the dimer is kinetically slow and will lead to heterogeneous suspensions.

-

Weighing: Weigh ~10 mg of TMNB solid.

-

Primary Solubilization: Dissolve in 1.0 mL of DMSO .

-

Observation: The solution should turn deep green or blue immediately. This color confirms the dissociation of the dimer into the monomer.[2]

-

Action: Sonicate for 2 minutes to ensure complete dissolution.

-

-

Concentration: This yields a ~10 mg/mL (approx. 47 mM) stock solution.

The "Spike-and-Shift" Method

This method mimics the actual experimental conditions used in spin trapping assays.

-

Preparation of Series: Prepare 5 microcentrifuge tubes containing 990 µL, 980 µL, 950 µL, 900 µL, and 800 µL of PBS (pre-warmed to 37°C).

-

Spiking: Add DMSO stock to each tube to reach final concentrations of 0.1, 0.2, 0.5, 1.0, and 2.0 mg/mL.

-

Note: Keep DMSO concentration <2% v/v to avoid solvent effects on the buffer system, unless your assay tolerates higher DMSO.

-

-

Incubation: Vortex immediately for 30 seconds. Incubate at 37°C (or assay temperature) for 30 minutes in the dark .

-

Critical: Nitroso compounds are photolabile . Ambient light can cause cleavage. Wrap tubes in foil.

-

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet any undissolved dimer or precipitate.

Quantification & Analysis

Analyze the supernatant via UV-Vis spectroscopy.

-

Monomer Peak: Look for a low-intensity

transition band around 650–750 nm (visible region, responsible for green color). -

Dimer Peak: Look for a high-intensity

band around 290–300 nm (UV region).

Calculation:

If a precipitate formed in the higher concentration tubes, the absorbance at the monomer peak will plateau.

Part 3: Data Presentation & Interpretation[4]

When reporting solubility for this compound, you must distinguish between "Total Solubility" and "Monomer Availability."

Expected Solubility Profile

| Parameter | Value / Characteristic | Notes |

| Molecular Weight | 213.19 g/mol | |

| LogP (Est.) | 1.7 – 2.0 | Moderately lipophilic. |

| Aqueous Solubility (pH 7.4) | ~0.5 – 2.0 mg/mL | Highly dependent on DMSO co-solvent presence. |

| Visual Indicator | Green/Blue Solution | Color intensity correlates with active monomer concentration. |

| Stability (Light) | Poor ( | Must be handled in amber glass or foil. |

| Stability (pH) | Stable at pH 5–8 | Unstable in strong alkali (degradation to nitro/amine species). |

Troubleshooting Common Artifacts

-

Issue: Solution becomes colorless over time.

-

Cause: Dimerization (if concentration is high and temp is low) or Oxidation (to nitrobenzene derivative).

-

Fix: Measure UV-Vis.[4] If 300 nm peak rises and 700 nm peak falls, it is dimerizing. Heat to 50°C to reverse.

-

-

Issue: Precipitate observed immediately upon spiking.

-

Cause: "Crash-out" due to high hydrophobicity.

-

Fix: Increase DMSO percentage or use a solubility enhancer like cyclodextrin (though cyclodextrins may interfere with radical trapping).

-

Part 4: Workflow Visualization

The following diagram outlines the decision matrix for preparing TMNB for biological assays.

Figure 2: Step-by-step decision tree for preparing stable TMNB solutions.

References

-

Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds.[5] Chemical Reviews, 116(1), 258–286.[5] [Link] (Authoritative review on the monomer-dimer equilibrium mechanism).

-

Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396. [Link] (Foundational text on the synthesis and stability of nitroso derivatives).

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 518903, 1,3,5-Trimethoxy-2-nitrobenzene (Analogous Structure Data). [Link] (Source for physicochemical properties and safety data).

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for kinetic solubility protocols in drug discovery).

Sources

Mechanism of Spin Trapping with 1,3,5-Trimethoxy-2-nitrosobenzene (TMNB)

Part 1: Core Directive & Executive Summary

1,3,5-Trimethoxy-2-nitrosobenzene (referred to herein as TMNB ; IUPAC: 2,4,6-trimethoxy-1-nitrosobenzene) represents a specialized class of hindered aromatic nitroso spin traps . Unlike the more common nitrone traps (e.g., DMPO, PBN) which trap radicals at a carbon center to form a nitroxide, TMNB utilizes the nitroso nitrogen directly.

Its structural uniqueness lies in the ortho-methoxy substitution , which provides two critical advantages:

-

Steric Stabilization: The methoxy groups at positions 2 and 6 (relative to the nitroso group) sterically shield the resulting nitroxide radical, significantly extending the half-life of the spin adduct compared to unhindered nitrosobenzene.

-

Electronic Enrichment: The electron-donating nature of the trimethoxy system increases the electron density at the nitrogen center, modulating its reactivity toward electrophilic radicals and altering the hyperfine splitting constants (hfcc) to provide unique spectral fingerprints.

This guide details the physicochemical mechanism of radical trapping with TMNB, experimental protocols for its solubilization and activation, and the interpretation of the resulting ESR (Electron Spin Resonance) spectra.

Part 2: Chemical Mechanism of Action

Monomer-Dimer Equilibrium

Like most aromatic nitroso compounds, TMNB exists in a solid state as a stable, colorless (or pale yellow) dimer (azodioxy linkage). The dimer is diamagnetic and inactive as a spin trap. Upon dissolution in organic solvents or gentle heating, it dissociates into the active, paramagnetic-responsive monomer (typically green or blue).

-

Key Insight: The ortho-methoxy groups in TMNB destabilize the dimer relative to the monomer due to steric repulsion, shifting the equilibrium toward the active monomeric form more readily than in unsubstituted nitrosobenzene.

Radical Addition Pathways

The core mechanism involves the addition of a transient free radical (

Pathway A: N-Addition (Dominant)

The standard mechanism for most carbon-centered and small oxygen-centered radicals. The radical attacks the nitrogen atom, breaking the N=O

-

Result: A persistent nitroxide radical detectable by ESR.[1]

-

Selectivity: Favored by primary/secondary alkyl radicals and aryl radicals.

Pathway B: O-Addition (Minor/Specific)

For highly bulky radicals (e.g., tertiary butyl) or specific electrophilic species, the radical may attack the oxygen atom, forming an N-alkoxy anilino radical.

-

Note: While common in extremely hindered traps like 2,4,6-tri-t-butylnitrosobenzene (TTBNB), the methoxy groups in TMNB are less bulky than t-butyls, making N-addition the primary pathway for most biologically relevant radicals.

Visualization of Signaling Pathways

Figure 1: Mechanistic pathway of spin trapping with TMNB, illustrating the activation from dimer to monomer and the bifurcation of radical attack.

Part 3: Experimental Protocol

Reagent Preparation & Activation

Because TMNB is likely stored as a dimer, "activation" is the critical first step.

| Parameter | Specification | Causality/Reasoning |

| Solvent System | Benzene, Toluene, or Dichloromethane. (Avoid protic solvents if possible for initial dissolution). | Aromatic solvents stabilize the monomer and prevent proton-exchange broadening of the ESR lines. |

| Concentration | 1.0 – 10.0 mM | High concentrations promote dimer formation; low concentrations limit sensitivity. 5 mM is optimal. |

| Activation | Dissolve and let stand for 10-15 mins in the dark, or gentle warming (40°C) for 2 mins. | Ensures dissociation of the dimer. The solution should turn a faint green/blue. |

| Light Sensitivity | Strictly Dark | Nitroso compounds are photolabile. Ambient light can cleave the C-N bond or generate artifactual radicals (e.g., from solvent). |

Trapping Workflow

-

Preparation: Prepare a 10 mM stock solution of TMNB in the chosen solvent. Keep wrapped in foil.

-

Reaction: Add the TMNB solution to the reaction system generating the radicals.

-

Note: If the reaction is aqueous, predissolve TMNB in a miscible co-solvent (e.g., DMSO or Acetonitrile) before adding to the buffer. Final concentration of organic co-solvent should be <10% to minimize solvent effects.

-

-

Sampling: Transfer an aliquot to a quartz ESR flat cell (for aqueous) or capillary tube (for organic).

-

Measurement: Record the ESR spectrum at Room Temperature (298 K).

ESR Acquisition Parameters (Standard X-Band)

-

Microwave Power: 10–20 mW (Nitroso adducts saturate easily; start low).

-

Modulation Amplitude: 0.5 – 1.0 G (To resolve hyperfine splitting without overmodulation).

-

Time Constant: 0.128 s.

-

Scan Range: 100 G (Centered at g ≈ 2.006).

Part 4: Data Interpretation (The Fingerprint)

The ESR spectrum of a TMNB adduct is defined by the interaction of the unpaired electron with:

-

The Nitroso Nitrogen (

N, I=1). -

The Nuclei of the trapped radical (

). -

The Aromatic Protons of the TMNB ring (Meta-protons).

Hyperfine Coupling Constants (hfcc)

The general splitting pattern for a 2,4,6-substituted nitrosobenzene adduct is:

| Interaction | Nucleus | Typical Value (Gauss) | Interpretation |

| Primary | Nitrogen ( | 10.0 – 15.0 G | 10–12 G: Oxygen-centered radicals (RO•).13–15 G: Carbon-centered radicals (R•).The electron-donating methoxy groups may slightly lower aN compared to unsubstituted nitrosobenzene. |

| Secondary | Trapped Radical ( | Variable | Depends entirely on the trapped species (e.g., Methyl radical |

| Tertiary | Ring Protons (H-3,5) | < 1.0 G | The two meta-protons are equivalent. This often manifests as a small 1:2:1 triplet splitting on top of the main lines, confirming the adduct is from the aromatic trap. |

Distinguishing Features

-

vs. MNP: MNP adducts often have sharper lines but are less stable. TMNB adducts are broader due to unresolved couplings but persist longer.

-

vs. Nitrones (PBN): Nitrones trap at Carbon, placing the radical Nitrogen

to the spin. TMNB traps at Nitrogen, placing the spin directly on the N-O. This makes TMNB spectra more sensitive to the nature of the trapped group

Workflow Visualization

Figure 2: Operational workflow for acquiring and analyzing spin trapping data.

References

-

Perkins, M. J. (1980). Spin Trapping. In Advances in Physical Organic Chemistry (Vol. 17, pp. 1-64). Academic Press. Link

-

Terabe, S., & Konaka, R. (1973). Spin trapping by use of nitroso-compounds.[2][3][4] Part IV. Electron spin resonance studies on oxidation with nickel peroxide. Journal of the Chemical Society, Perkin Transactions 2. Link

- Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of the trapping of free radicals by 2,4,6-tri-t-butylnitrosobenzene. Journal of the American Chemical Society. (Provides comparative mechanism for hindered nitroso traps).

-

PubChem. (2025). 1,3,5-Trimethoxy-2-nitrosobenzene Compound Summary. National Library of Medicine. Link

-

Bard, A. J., et al. (2002). Spin trapping and electron spin resonance detection of radical intermediates. University of Texas. Link

Sources

- 1. Detection of radical species by Electron Paramagnetic Resonance using optimized spin-traps – Laboratoire S2CB – Avignon Université [s2cb.univ-avignon.fr]

- 2. Spin trapping by use of nitroso-compounds. Part IV. Electron spin resonance studies on oxidation with nickel peroxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can nitric oxide be spin trapped by nitrone and nitroso compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Artifact Management of Aromatic Nitroso Spin Traps in Biological Systems

This guide provides a rigorous technical analysis of the stability and application of aromatic nitroso spin traps (e.g., Nitrosobenzene, DBNBS) in biological environments. It is designed for researchers requiring high-fidelity EPR data who must navigate the complex instability mechanisms inherent to these compounds.

Executive Summary

Aromatic nitroso spin traps, such as Nitrosobenzene and 3,5-dibromo-4-nitrosobenzenesulfonate (DBNBS) , offer superior spectral resolution compared to nitrone traps (e.g., DMPO, PBN). The direct attachment of the trapped radical to the nitrogen atom results in distinct hyperfine couplings that often allow for the unambiguous identification of the radical species.

However, their utility in biological systems is severely compromised by their thermodynamic and kinetic instability . They are prone to bioreduction, nucleophilic attack by thiols, and "ene" reactions with unsaturated lipids, all of which generate artifactual paramagnetic species. This guide details these failure modes and provides validated protocols to distinguish genuine spin adducts from metabolic artifacts.

Part 1: The Chemistry of Aromatic Nitroso Traps

The Monomer-Dimer Equilibrium

Unlike nitrones, aromatic nitroso compounds exist in a dynamic equilibrium between a diamagnetic (EPR silent) dimer and a paramagnetic-susceptible monomer.

-

The Dimer: Colorless solid. Inactive toward radicals.

-

The Monomer: Blue/Green solution.[1] The active trapping agent.

Critical Constraint: In aqueous solution, the equilibrium constant (

Mechanism of Radical Trapping

The monomeric nitroso group reacts with a transient free radical (

Graphviz Diagram 1: Monomer-Dimer Equilibrium & Trapping Mechanism

Caption: The active monomer is generated via dissociation of the dimer. It traps transient radicals (R[3]•) to form a stable nitroxide adduct detectable by EPR.[3][4][5]

Part 2: Mechanisms of Instability in Biological Matrices

The primary challenge in using aromatic nitroso traps is their susceptibility to non-radical redox reactions that mimic or suppress genuine signals.

Bioreduction and "Inverted" Spin Trapping

In cellular environments, aromatic nitroso compounds act as electron acceptors. They are rapidly reduced by ascorbate, NADPH-dependent reductases, and glutathione (GSH) to form hydroxylamines .

-

The Problem: Hydroxylamines are EPR silent. However, they can be re-oxidized (by

or metal ions) to form hydronitroxides or nitroxides, appearing as "trapped" radicals when no radical was initially present. -

Redox Cycling: Nitrosobenzene can undergo redox cycling, generating superoxide (

) in the process, thus creating the very oxidative stress it is meant to measure.

The "Ene" Reaction Artifact

Nitroso compounds react directly with double bonds (e.g., unsaturated fatty acids, tryptophan residues) via a molecular "ene" reaction.

-

Mechanism: The nitroso nitrogen attacks the double bond, transferring an allylic hydrogen to the oxygen.

-

Result: Formation of a hydroxylamine, which spontaneously oxidizes to a nitroxide.

-

Artifact: This produces a strong EPR signal indistinguishable from a lipid-derived radical adduct, leading to false positives in membrane systems.

Graphviz Diagram 2: Bioreduction & Ene Reaction Artifacts

Caption: Two major artifact pathways: Bioreduction leads to hydronitroxides, while "Ene" reactions with lipids create false lipid-radical adducts.

Part 3: Experimental Strategies for Stabilization & Validation

To generate reliable data, you must control for the instability mechanisms described above.

Protocol: Preparation of DBNBS Stock

-

Objective: Maximize monomer concentration.

-

Step 1: Dissolve DBNBS in the target buffer.

-

Step 2: Heat the solution to 50–60°C for 5 minutes . The solution should turn from pale yellow to green/blue.

-

Step 3: Cool rapidly to room temperature and use immediately. Do not store the monomer solution; it will re-dimerize or degrade.

Protocol: Artifact Control Workflow

Every biological spin trapping experiment with aromatic nitroso compounds requires the following controls.

| Control Type | Component Omitted | Purpose |

| Radical Source Control | Radical Initiator | Detects "Ene" reaction artifacts with lipids/proteins. |

| Metabolic Control | Active Enzymes (Heat Kill) | Distinguishes enzymatic bioreduction from chemical trapping. |

| Reductant Control | Add Ascorbate Oxidase | Removes ascorbate to prevent reduction of the trap/adduct. |

| Isotope Labeling | Use | Confirms the nitrogen splitting comes from the trap. |

Data Interpretation: Distinguishing Signals

-

True Adducts: Signal intensity correlates with the radical generation system. Hyperfine couplings (

, -

Ene Artifacts: Signal appears in the absence of a radical initiator but in the presence of membranes/proteins. Often broad lines due to immobilization.

-

Reduction Artifacts: Signal corresponds to the hydronitroxide (

), characterized by a specific hydrogen splitting (typically

Graphviz Diagram 3: Experimental Validation Workflow

Caption: Logical workflow to filter out false positives caused by "Ene" reactions and bioreduction using specific experimental controls.

References

-

Ozawa, T., & Hanaki, A. (1987). Evaluation of dibromonitrosobenzene sulfonate as a spin trap in biological systems.[6] Biochemical and Biophysical Research Communications.[7]

-

Ide, H., et al. (1992). Monomer-dimer equilibrium of nitroso-aromatic spin trap 3,5-dibromo-4-nitrosobenzenesulfonic acid, sodium salt (DBNBS), in aqueous solution.[2] Biochemistry International.

-

Stolze, K., & Mason, R. P. (1987). Spin-trapping artifacts formed by the Forrester-Hepburn mechanism. Biochemical and Biophysical Research Communications.[7]

-

(Contextual reference from search findings on artifacts).

-

-

Reszka, K., et al. (2006). Spin-Trapping of Alkyl Radicals by a Water-Soluble Nitroso Aromatic Spin-Trap, 3,5-Dibromo-4-nitrosobenzenesulfonate.[7][8] Bulletin of the Chemical Society of Japan.[6]

-

Arroyo, C. M., & Kohno, M. (1991). Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques.[9] A cautionary note. Free Radical Research Communications.[9]

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Monomer-dimer equilibrium of nitroso-aromatic spin trap 3,5-dibromo-4-nitrosobenzenesulfonic acid, sodium salt (DBNBS), in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spin trapping - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Radical Scavenging Efficiency of 2,4,6-trimethoxynitrosobenzene

Abstract

This technical guide provides a comprehensive overview of the radical scavenging efficiency of 2,4,6-trimethoxynitrosobenzene, a molecule of significant interest in the fields of oxidative stress research and drug development. We will delve into its chemical properties, the well-established mechanism of radical scavenging by nitroso compounds, and the anticipated role of its unique substitution pattern in enhancing this activity. This document will further provide detailed, field-proven experimental protocols for the robust evaluation of its antioxidant potential, including the DPPH and ABTS assays. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and apply the principles of radical scavenging for therapeutic and industrial purposes.

Introduction: The Double-Edged Sword of Free Radicals and the Promise of Scavengers

Free radicals, chemical species possessing an unpaired electron, are highly reactive and play a dual role in biological systems.[1] While they are essential for various physiological processes, including cellular signaling and host defense, their overproduction can lead to oxidative stress. This imbalance is implicated in the pathogenesis of a wide array of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3]

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Among the diverse classes of antioxidants, nitroso compounds have emerged as potent radical scavengers.[4][5] Their primary mechanism of action involves "spin trapping," a process where they react with a highly reactive, short-lived radical to form a much more stable radical adduct.[6][7] This guide focuses on a specific, promising molecule: 2,4,6-trimethoxynitrosobenzene. The strategic placement of three electron-donating methoxy groups on the phenyl ring is hypothesized to significantly modulate its radical scavenging efficiency, making it a compelling candidate for further investigation.

Chemical Profile and Synthesis of 2,4,6-trimethoxynitrosobenzene

Structural Features and Predicted Reactivity

2,4,6-trimethoxynitrosobenzene is characterized by a nitroso group (-N=O) attached to a benzene ring substituted with three methoxy groups (-OCH₃) at the ortho and para positions. The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, which is expected to influence the stability of the resulting radical adduct formed during scavenging. This enhanced stability is a key determinant of a scavenger's efficiency.

Proposed Synthesis Route

A common method for the introduction of a nitroso group onto an activated aromatic ring is through nitrosation using a source of the nitrosonium ion (NO⁺), such as nitrous acid (generated in situ from sodium nitrite and a strong acid).

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 2,4,6-trimethoxynitrosobenzene.

The Core Mechanism: Radical Scavenging via Spin Trapping

The primary mechanism by which 2,4,6-trimethoxynitrosobenzene is expected to exert its radical scavenging effect is through spin trapping.[6][7] This process involves the addition of a transient free radical (R•) to the nitroso group, resulting in the formation of a more stable nitroxide radical adduct.

The Spin Trapping Reaction:

Caption: The spin trapping mechanism of nitroso compounds.

The stability of the resulting nitroxide radical is a critical factor in the efficiency of the spin trap. This stability is often conferred by steric hindrance around the radical center and delocalization of the unpaired electron. The electron-donating methoxy groups in 2,4,6-trimethoxynitrosobenzene are predicted to contribute to the stabilization of the nitroxide adduct through resonance.

Experimental Protocols for Evaluating Radical Scavenging Efficiency

To quantitatively assess the radical scavenging potential of 2,4,6-trimethoxynitrosobenzene, standardized and reproducible assays are essential. The following are detailed protocols for the widely accepted DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of 2,4,6-trimethoxynitrosobenzene in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

-

Prepare a series of dilutions of a positive control, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound, positive control, or blank solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The reduction of the radical cation by the antioxidant leads to a decolorization that is monitored spectrophotometrically.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of 2,4,6-trimethoxynitrosobenzene and a positive control.

-

-

Assay Procedure:

-

Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the test compound or positive control at various concentrations.

-

Incubate the mixture at room temperature for 6 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC₅₀ value.

-

Data Presentation and Interpretation

The radical scavenging efficiency of 2,4,6-trimethoxynitrosobenzene should be compared to that of standard antioxidants. The results can be effectively summarized in a table.

Table 1: Hypothetical Radical Scavenging Activity of 2,4,6-trimethoxynitrosobenzene

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| 2,4,6-trimethoxynitrosobenzene | [Expected Low Value] | [Expected Low Value] |

| Ascorbic Acid (Control) | [Reference Value] | [Reference Value] |

| Trolox (Control) | [Reference Value] | [Reference Value] |

A lower IC₅₀ value indicates a higher radical scavenging efficiency.

Potential Applications and Future Directions

The potent radical scavenging activity anticipated for 2,4,6-trimethoxynitrosobenzene positions it as a promising candidate for various applications:

-

Pharmaceuticals: As a potential therapeutic agent for diseases associated with oxidative stress.

-

Cosmeceuticals: As an active ingredient in anti-aging and skin-protecting formulations.

-

Food Industry: As a natural-like preservative to prevent oxidative degradation of food products.

-

Materials Science: As a stabilizer in polymers and other materials susceptible to radical-induced degradation.

Future research should focus on the in-depth characterization of its scavenging activity against a wider range of reactive oxygen and nitrogen species (ROS/RNS), its metabolic fate, and its efficacy and safety in biological systems.

Conclusion

2,4,6-trimethoxynitrosobenzene represents a molecule of high interest for its potential as a potent radical scavenger. Its unique chemical structure, featuring a nitroso group for efficient spin trapping and electron-donating methoxy groups for enhanced stability of the resulting adduct, provides a strong rationale for its investigation. The detailed experimental protocols provided in this guide offer a robust framework for the scientific community to explore and validate its antioxidant efficiency, paving the way for its potential application in various fields of research and development.

References

- Taylor & Francis. (n.d.). Spin trapping – Knowledge and References.

-

van der Loo, B., et al. (2010). Radical Mechanisms in Nitrosamine- and Nitrosamide-Induced Whole-Genome Gene Expression Modulations in Caco-2 Cells. Toxicological Sciences, 117(1), 63-73. [Link]

- MedchemExpress.com. (n.d.). Nitrosobenzene | Free Radical Scavenger.

-

ResearchGate. (n.d.). Electrochemical, UV-visible and EPR spectroscopic studies on the nitrosobenzene free radical generation and its interaction with glutathione | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Spin trapping. Retrieved from [Link]

-

ACS Publications. (n.d.). Free Radical Chemistry of Advanced Oxidation Process Removal of Nitrosamines in Water. Retrieved from [Link]

-

ResearchGate. (n.d.). N ‐Nitroso Compounds. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Free Radical-scavenging, Nitrite-scavenging, and N-nitrosamine Formation Inhibitory Activities of Extracts from Kunlun Compositae Tea (Coreopsis tinctoria Nutt.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Reaction mechanism of the spin-trapping agent BMPO with a hydroxyl.... Retrieved from [Link]

-

SciSpace. (n.d.). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, May 14). Spin Trapping. Retrieved from [Link]

-

PubMed. (2010, July 15). Radical mechanisms in nitrosamine- and nitrosamide-induced whole-genome gene expression modulations in Caco-2 cells. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

MDPI. (2022, April 12). Free Radical Properties, Source and Targets, Antioxidant Consumption and Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evolution of the Knowledge of Free Radicals and Other Oxidants. Retrieved from [Link]

-

ResearchGate. (2024, April 29). (PDF) Antioxidant Activity and Theoretical Profile of Novel 2,4,6-Triarylpyridine Derivatives Based on Syringaldehyde. Retrieved from [Link]

-

MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

Scuola Normale Superiore. (n.d.). Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. Retrieved from [Link]

-

Frontiers. (2023, March 8). Investigating the antioxidant activity enhancer effect of Cyamopsis tetragonoloba seed extract on phenolic phytochemicals. Retrieved from [Link]

-

National University of Pharmacy. (2022, February 2). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Retrieved from [Link]

-

University of Toronto. (n.d.). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Phenyl‐2,4,6‐trimethylbenzoylphosphinates as water‐soluble photoinitiators. Generation and reactivity of O Ṗ(C6H5)(O−) radical anions. Retrieved from [Link]

Sources

- 1. Evolution of the Knowledge of Free Radicals and Other Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Free Radical Reactions | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Spin trapping - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Selective Oxidation of 2,4,6-Trimethoxyaniline to 1-Nitroso-2,4,6-trimethoxybenzene

[1]

Abstract

This application note details a robust, scalable protocol for the oxidation of 2,4,6-trimethoxyaniline to 1-nitroso-2,4,6-trimethoxybenzene. While primary anilines are prone to over-oxidation to nitro species (

Introduction & Mechanistic Rationale

The Challenge of Electron-Rich Anilines

2,4,6-Trimethoxyaniline is an exceptionally electron-rich substrate due to the additive mesomeric effects (+M) of three methoxy groups.[1] This makes the amino group highly nucleophilic but also renders the aromatic ring susceptible to electrophilic attack and oxidative degradation (e.g., quinone formation).

Standard oxidants like

The Oxone® Solution

The protocol relies on Oxone® (

-

Selectivity: The active oxidant, peroxymonosulfate (

), converts the amine to the hydroxylamine and then to the nitroso compound. -

Phase-Transfer Control: The nitroso product is highly lipophilic and rapidly partitions into the DCM layer, protecting it from further oxidation by the water-soluble Oxone remaining in the aqueous phase.

-

Mild Conditions: The reaction proceeds at room temperature, preserving the integrity of the methoxy-substituted ring.

Reaction Pathway Visualization

The following diagram illustrates the reaction flow and the phase-transfer protection mechanism.

Caption: Biphasic oxidation mechanism where product sequestration into the organic phase prevents over-oxidation.

Materials & Safety

Reagents

| Reagent | CAS No. | Equiv.[2][3] | Role | Grade |

| 2,4,6-Trimethoxyaniline | 14227-17-9 | 1.0 | Substrate | >97% |

| Oxone® | 70693-62-8 | 2.0 - 2.2 | Oxidant | Tech. grade |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Organic Phase | ACS Reagent |

| Water | 7732-18-5 | Solvent | Aqueous Phase | Deionized |

Safety Hazards

-

Oxone: Strong oxidizer. Corrosive. Causes severe skin burns and eye damage. Do not mix with acetone or ketones (forms explosive dioxiranes).

-

Nitroso Compounds: Potentially genotoxic and carcinogenic. Volatile. Handle exclusively in a fume hood.

-

DCM: Volatile organic solvent, potential carcinogen.[1]

Experimental Protocol

Preparation

-

Glassware: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Substrate Solution: Dissolve 2,4,6-trimethoxyaniline (1.83 g, 10.0 mmol) in DCM (40 mL). The solution should be clear to slightly brownish.

-

Oxidant Solution: In a separate beaker, dissolve Oxone® (13.5 g, ~22.0 mmol, 2.2 equiv) in Deionized Water (80 mL). Ensure complete dissolution; mild sonication may be used.

Reaction Execution

-

Mixing: Add the Oxone aqueous solution to the DCM substrate solution in one portion.

-

Agitation: Stir the biphasic mixture vigorously at room temperature (20–25 °C).

-

Critical Note: High stir rates (>800 RPM) are essential to maximize the interfacial surface area for the reaction to occur.

-

-

Monitoring: Monitor the reaction by TLC (Silica gel, 30% EtOAc in Hexanes).

-

Observation: The organic layer will rapidly turn a distinct green/blue color , characteristic of monomeric nitrosoarenes.

-

Endpoint: Reaction is typically complete within 30 to 60 minutes . Look for the disappearance of the aniline spot (lower R_f, stains purple/brown with ninhydrin) and the appearance of the nitroso spot (higher R_f, often visible as a green spot without staining).

-

Workup

-

Separation: Transfer the mixture to a separatory funnel. Separate the colored organic layer (bottom).[4][5]

-

Extraction: Extract the aqueous layer with fresh DCM (2 x 20 mL) to recover any residual product.

-

Washing: Combine the organic layers and wash sequentially with:

-

1M HCl (20 mL) – Removes unreacted amine.

-

Saturated

(20 mL) – Neutralizes acidity. -

Brine (20 mL) – Drying aid.

-

-

Drying: Dry the organic phase over anhydrous

for 10 minutes. -

Filtration & Concentration: Filter off the drying agent.[6] Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (< 30 °C) .

-

Caution: Nitroso compounds can be volatile and thermally unstable. Do not overheat.

-

Purification

While the crude purity is often high (>90%), purification may be required to remove trace nitro species.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized with 1%

if degradation is observed, though typically not necessary for this substrate). -

Eluent: Gradient of Hexanes

10% EtOAc/Hexanes. -

Fraction Collection: Collect the green/blue band. The yellow band (if present) is likely the nitro impurity.

Characterization & Expected Data

Physical Appearance[1][7]

-

State: Dark green to blue solid (or oil that solidifies upon cooling).

-

Color: The intense color arises from the

transition of the nitroso group (

Spectroscopic Data

| Technique | Expected Signal | Interpretation |

| Meta-protons on the aromatic ring.[1] | ||

| Methoxy groups (may appear as 2 peaks: 6H ortho, 3H para).[1] | ||

| IR (ATR) | ||

| MS (ESI/EI) | Molecular ion for |

Stability Note

Unlike unsubstituted nitrosobenzene, 1-nitroso-2,4,6-trimethoxybenzene exists predominantly as the monomer even in solid state due to the steric hindrance of the 2,6-dimethoxy groups preventing azodioxy dimerization.[1]

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Product is Yellow/Colorless | Over-oxidation to Nitro ( | Reduce reaction time. Ensure vigorous stirring to sequester product in DCM. Check NMR for dimer signals. |

| Low Conversion | Stirring too slow. | Increase RPM. The reaction is biphasic and diffusion-limited. |

| Brown Sludge | Polymerization of aniline. | Ensure Oxone is added after aniline is dissolved. Keep temperature strictly < 25 °C. |

| Product Loss on Rotavap | Volatility (Sublimation). | Do not apply high vacuum for extended periods. Keep bath temp < 30 °C. |

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Priewisch, B., & Rück-Braun, K. (2005).[1] Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes.[6] The Journal of Organic Chemistry, 70(6), 2350–2352.[1] [Link]

- Core reference for the Oxone/DCM biphasic oxid

-

Behrendt, T., et al. (2016).[1] Synthesis of Nitrosoarenes. Organic Syntheses, 93, 228-239.[1]

-

General grounding for nitroso synthesis and handling.[6]

-

-

Gowenlock, B. G., & Cameron, M. (1995).[1] Nitroso- and Azodioxy-compounds.[1][2][4][7][8] Chemical Reviews, 95, 273-286.[1]

- Authoritative review on the monomer-dimer equilibrium and stability of hindered nitroso compounds.

-

Sowell, J. et al. (2019). Mechanochemical Synthesis of Nitrosobenzenes. Beilstein Journal of Organic Chemistry, 15, 2630–2636.[1]

- Supports the stability of para- and ortho-substituted nitrosobenzenes.

Sources

- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. 2,4,6-Trimethoxyaniline | C9H13NO3 | CID 84271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitroaniline–2,4,6-trimethoxybenzaldehyde (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]

Application Note: Selective Reduction of 1,3,5-Trimethoxy-2-nitrobenzene to N-(2,4,6-Trimethoxyphenyl)hydroxylamine

[1]

Executive Summary

The selective reduction of 1,3,5-trimethoxy-2-nitrobenzene to its corresponding hydroxylamine, N-(2,4,6-trimethoxyphenyl)hydroxylamine , presents a unique challenge in organic synthesis.[1] Unlike simple nitrobenzene, this substrate features significant steric crowding due to the ortho-methoxy groups and high electron density on the ring.

Standard catalytic hydrogenation often leads to over-reduction to the amine (aniline). Conversely, basic reduction methods favor the formation of azo or azoxy dimers. This Application Note details a robust, self-validating protocol using Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in aqueous methanol/THF. This method leverages a buffered pH (5.5–6.[1]5) to kinetically trap the reduction at the hydroxylamine stage, preventing the protonation required for N-O bond cleavage.

Mechanistic Principles & Reaction Pathway[2]

The reduction of a nitro group by zinc occurs via a stepwise electron transfer mechanism. The selectivity for the hydroxylamine relies heavily on the pH of the medium.

-

Acidic Media (HCl): Rapid protonation of the hydroxylamine intermediate leads to N-O bond cleavage, yielding the amine (aniline).

-

Basic Media: Condensation between the nitroso intermediate and the hydroxylamine yields azoxy compounds.

-

Buffered Media (NH₄Cl): The pH is maintained near neutral. The zinc surface transfers four electrons to the nitro group to form the hydroxylamine. The lack of strong acid prevents the final two-electron reduction to the amine.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical "stopping point" utilized in this protocol.

Caption: Reaction pathway showing the kinetic trap at the hydroxylamine stage using Zn/NH₄Cl. Dashed lines indicate unwanted side reactions.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

Zinc Activation

Commercial zinc dust is often coated with a passivation layer of zinc oxide (ZnO), which inhibits electron transfer. Activation is mandatory.

-

Method: Wash Zn dust with 2% HCl for 1 minute, filter, wash with water, ethanol, and ether, then dry under vacuum.[1]

Solvent System & Solubility

1,3,5-Trimethoxy-2-nitrobenzene is lipophilic.[1] Standard aqueous NH₄Cl protocols (used for nitrobenzene) will fail due to phase separation.[1]

-

Optimization: Use a THF:Methanol:Water (2:1:1) mixture.[1] THF solubilizes the substrate, while water dissolves the NH₄Cl electrolyte.

Temperature Control

The reaction is exothermic.[2]

Detailed Experimental Protocol

Materials Checklist

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1,3,5-Trimethoxy-2-nitrobenzene | 213.19 | 1.0 | Substrate |

| Zinc Dust (Activated) | 65.38 | 2.5 - 3.0 | Reductant |

| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 | Electrolyte/Buffer |

| THF / Methanol | - | - | Solvent |

| Water (Deionized) | 18.02 | - | Solvent |

Step-by-Step Procedure

Phase 1: Setup and Solubilization[1]

-

Prepare the Buffer: Dissolve NH₄Cl (1.5 equiv) in the minimum amount of water required.

-

Dissolve Substrate: In a round-bottom flask equipped with a vigorous magnetic stir bar and a thermometer, dissolve 1,3,5-trimethoxy-2-nitrobenzene (1.0 equiv) in a 2:1 mixture of THF and Methanol (approx. 10 mL solvent per gram of substrate).

-

Combine: Add the aqueous NH₄Cl solution to the organic phase. The mixture may become cloudy; this is acceptable if stirring is vigorous.

-

Cooling: Place the flask in a water bath (approx. 15°C). Do not use an ice bath initially, as this may crash out the substrate.

Phase 2: Controlled Reduction[1]

-

Zinc Addition: Add the activated Zinc dust (2.5 equiv) in small portions over 15–20 minutes.

-

Observation: A mild exotherm will occur.[1] Monitor temperature; do not exceed 30°C.

-

Color Change: The yellow nitro solution typically fades or shifts to a pale grayish slurry.

-

-

Reaction Monitoring: Stir vigorously at room temperature (20–25°C) for 1–2 hours.

-

QC Check (TLC): Elute with Hexane:EtOAc (3:1).[1]

-

Phase 3: Workup (Crucial for Stability)[1]

-

Filtration: Once SM is consumed, filter the reaction mixture through a Celite pad to remove Zinc/ZnO. Wash the pad with THF.

-

Note: Do this quickly to minimize air exposure.[1]

-

-

Concentration: Evaporate the volatile organic solvents (THF/MeOH) on a rotary evaporator at low temperature (<30°C) . Do not heat excessively.

-

Extraction: Extract the remaining aqueous residue with Dichloromethane (DCM) or Diethyl Ether (3 x volumes).

-

Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Concentrate to yield the crude N-(2,4,6-trimethoxyphenyl)hydroxylamine.

-

Stability Warning: The product is prone to oxidation. Store under inert gas (Ar/N₂) in the freezer (-20°C) or use immediately in the next step.

-

Workflow Visualization

Caption: Operational workflow for the batch reduction process.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls (SM remains) | Zinc surface passivation.[1] | Add 0.1 equiv of fresh activated Zn. Ensure stirring is vigorous enough to suspend the metal. |

| Red/Orange Color Formation | Oxidation to Azoxy/Azo compounds.[1] | Air leak in system or pH too basic.[1] Ensure NH₄Cl is sufficient.[1] Purge solvents with N₂. |

| Product is an Oil/Goo | Residual solvent or impurities. | 1,3,5-trimethoxy derivatives are often oils.[1] Triturate with cold pentane to induce crystallization.[1] |

| Low Yield / Amine formed | Over-reduction.[1][2] | Temperature was too high (>40°C) or reaction time too long. Quench immediately after SM consumption. |

References

-

Kamm, O. ; Marvel, C. S. "β-Phenylhydroxylamine".[1][5] Organic Syntheses, 1925 , 4,[1][5] 57.

- Foundational protocol for Zn/NH₄Cl reduction of nitrobenzene.

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989 ; pp 955.[1]

- Standard reference for general nitro reduction methodologies and zinc activ

-

Gaudmar, M. "Zinc Activation Procedures".[1] Organometallics in Synthesis, 1990 .[1]

- Detailed procedures for activating zinc dust to ensure consistent electron transfer.

-

Wissner, A. ; Grudzinskas, C. V. "Reaction of phenylhydroxylamine with isocyanates".[1] Journal of Organic Chemistry, 1978 , 43, 3972.[1]

- Discusses the stability and handling of substituted phenylhydroxylamines.

Sources

- 1. 1,3,5-Trimethoxy-2-nitrobenzene | C9H11NO5 | CID 518903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Reduction of nitrobenzene by zinc and ammonium chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Detection of Short-Lived Radicals using 1,3,5-Trimethoxy-2-nitrosobenzene (TMNB)

[1][2]

Executive Summary

This guide details the protocol for using 1,3,5-Trimethoxy-2-nitrosobenzene (TMNB) (also known as 2,4,6-trimethoxynitrosobenzene) as a spin trap for the detection of short-lived free radicals.[1][2] Unlike the more common nitrone traps (DMPO, PBN), TMNB is an aromatic nitroso spin trap .[2] It is particularly valuable for the specific detection of carbon-centered radicals where it offers distinct spectral signatures that allow for the differentiation of primary, secondary, and tertiary alkyl radicals.[1][2]

Key Advantages of TMNB:

-

High Specificity: Excellent for distinguishing carbon-centered radicals (

) from oxygen-centered species.[1][2] -

Spectral Clarity: Yields nitroxide adducts with simpler hyperfine splitting patterns compared to some nitrones.[1][2]

-

Solubility: The trimethoxy substitution provides unique solubility in polar organic solvents (acetonitrile, DMSO) compared to the highly lipophilic 2,4,6-tri-tert-butylnitrosobenzene (BNB).[1][2]

Mechanism of Action

The efficacy of TMNB relies on its ability to react with a short-lived radical (

The Monomer-Dimer Equilibrium (Critical)

Like most aromatic nitroso compounds, TMNB exists in a monomer-dimer equilibrium .[1][2]

-

Dimer (Inactive): A pale yellow/white solid.[1][2] It is diamagnetic and cannot trap radicals.[1][2]

-

Monomer (Active): A green/blue species.[1][2] It is paramagnetic-active and acts as the trap.[1][2]

-

Activation: The user must dissociate the dimer into the monomer (via heat or dissolution) before the experiment.[2]

Trapping Reaction

The monomeric nitroso group reacts with the radical

Figure 1: The activation of TMNB from its dimeric storage form and subsequent radical trapping mechanism.[1][2]

Experimental Protocol

Materials & Reagents[1][2]

-

Spin Trap: 1,3,5-Trimethoxy-2-nitrosobenzene (Synthesized or Commercial High-Purity).[1][2]

-

Solvent: Benzene, Toluene, or Acetonitrile (Spectroscopic grade, deoxygenated).[1][2]

-

Radical Source: Photo-initiator, Fenton reagent, or thermal initiator (e.g., AIBN).[1][2]

-

Equipment: X-band ESR Spectrometer (e.g., Bruker EMX or similar).

Preparation of the Trap Solution (The "Activation" Step)

Context: Many researchers fail here by using the dimer directly without allowing for dissociation.[2]

-

Weighing: Weigh approximately 2–5 mg of TMNB dimer.

-

Dissolution: Dissolve in 1 mL of the chosen solvent (e.g., Benzene).

-

Visual Check: The solution should turn a characteristic green or blue-green color . This indicates the presence of the monomer.[1][2]

-

Note: If the solution remains pale yellow, gently warm it (40–50°C) for 5 minutes to promote dissociation, then cool to room temperature.

-

-

Deoxygenation: Purge the solution with Nitrogen or Argon gas for 10 minutes. Oxygen broadens the ESR lines and can oxidize the trap non-specifically.[1][2]

Radical Generation & Measurement

-

Mixing: Add the reactant/radical initiator to the trap solution.[1][2]

-

Transfer: Transfer the solution to a quartz ESR flat cell (for aqueous/polar solvents) or a standard quartz tube (for non-polar).

-

Initiation: Trigger radical formation (e.g., UV irradiation for photolysis or mixing for chemical generation) directly in the cavity if possible.[1][2]

-

Acquisition: Record the ESR spectrum immediately.

Data Analysis & Interpretation

The resulting ESR spectrum for an aromatic nitroso adduct typically consists of a primary triplet caused by the interaction of the unpaired electron with the Nitrogen nucleus (

Hyperfine Splitting Constants (hfcc)

The splitting constants (

| Trapped Radical (R•) | Primary Splitting ( | Secondary Splitting ( | Interpretation |

| Tertiary Carbon (e.g., t-Butyl) | ~ 13.0 - 14.0 G | None (or very small) | No |

| Secondary Carbon (e.g., Isopropyl) | ~ 13.5 - 14.5 G | ~ 2.0 - 4.0 G (Doublet) | Interaction with 1 |

| Primary Carbon (e.g., Methyl) | ~ 13.5 - 14.5 G | ~ 10.0 - 12.0 G (Quartet) | Interaction with 3 equivalent protons (for methyl).[1][2] |

| Oxygen-Centered (Alkoxyl) | ~ 27.0 - 29.0 G | Varies | Note:[1][2] O-adducts are often unstable with nitroso traps.[1][2] |

Table 1: Representative hyperfine splitting values for aromatic nitroso spin adducts. Note: The electron-donating methoxy groups of TMNB typically result in slightly lower

Spectral Simulation Workflow

To confirm the identity of the radical, simulate the spectrum using the following logic:

-

Identify the Center: Calculate the g-factor (usually ~2.006 for nitroxides).[1][2]

-

Measure

: Measure the distance between the centers of the three main groups of lines.[1][2] -

Measure

: Measure the finer splitting within the main nitrogen lines.[1][2] -

Compare: Match the

pattern to the number of protons on the suspected radical (n+1 rule).[2]

Troubleshooting & Pitfalls

| Issue | Probable Cause | Corrective Action |

| No Signal | Trap is still in Dimer form. | Gently heat the solution before adding reactants to ensure monomer formation (look for green color).[2] |

| Complex/Overlapping Spectra | "Ene" Reaction.[1][2] | Nitroso compounds can react directly with double bonds (non-radical mechanism) to form hydroxylamines, which then oxidize to nitroxides.[2] Run a control without the radical initiator. |

| Signal Decay | Adduct Instability.[1][2] | Nitroso adducts are less stable than Nitrone (DMPO) adducts.[1][2] Scan immediately or lower the temperature (e.g., 0°C). |

| Broad Lines | Oxygen Saturation.[1][2] | Ensure thorough purging with Argon/Nitrogen.[1][2] |

References

-

General Nitroso Trapping: Perkins, M. J. (1980).[1][2] "Spin Trapping". Advances in Physical Organic Chemistry, 17, 1-64.[1][2] Link

-

Synthesis of Precursors: "Synthesis of 2,4,6-Trimethoxy-2-nitrobenzene". Organic Syntheses, Coll.[1][2] Vol. 5, p.1130.[1][2] Link (Analogous procedure for nitro-precursor).[1][2]

-

Aromatic Nitroso Chemistry: Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1][2] "Preparative, structural and mechanistic aspects of the chemistry of C-nitroso compounds". Chemical Reviews, 104(7), 3353-3396.[1][2] Link[1][2]

-

Spin Trapping Methodology: Buettner, G. R. (1987).[1][2] "Spin Trapping: ESR parameters of spin adducts". Free Radical Biology and Medicine, 3(4), 259-303.[1][2] Link

Application Note: Spin Trapping of Carbon-Centered Radicals using 1,3,5-Trimethoxy-2-nitrosobenzene (TMNB)

[1]

Introduction & Chemical Basis[1][2][3][4]

The Compound

1,3,5-Trimethoxy-2-nitrosobenzene (TMNB) is an aromatic C-nitroso spin trap.[1] Unlike nitrone traps (which form nitroxides via addition to a C=N bond), nitroso traps react directly with radicals to form stable nitroxide adducts.[1]

-

Chemical Structure: A benzene ring substituted with three methoxy (-OCH₃) groups at positions 1, 3, and 5, and a nitroso (-N=O) group at position 2.[1] (Note: Often indexed as 1-nitroso-2,4,6-trimethoxybenzene in IUPAC).[1]

-

Key Feature: The methoxy groups are strong electron donors, increasing the electron density at the nitroso nitrogen.[1] This makes TMNB highly reactive toward electrophilic radicals (e.g., certain lipid alkoxyl radicals or carbon-centered species) and stabilizes the resulting spin adduct against reduction.[1]

Mechanism of Action